molecular formula C16H14N8 B5800060 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

Cat. No. B5800060
M. Wt: 318.34 g/mol
InChI Key: AZGKLJYVGROISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole is a tetrazole derivative that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole is not yet fully understood. However, studies have shown that this compound may exert its effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole has potent antioxidant and anti-inflammatory effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and cancer cells. Additionally, 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties. However, one limitation of using 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole. One direction is to further investigate its mechanism of action and signaling pathways. Additionally, more studies are needed to explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of new formulations or delivery methods may enhance its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole involves the reaction of 5-(bromomethyl)-2-methylphenyl-1,2,3,4-tetrazole with 4-(2-aminophenyl)-1H-tetrazole in the presence of a base. The reaction yields 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole as a white solid with a high yield.

Scientific Research Applications

5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole has been studied for its potential use as a fluorescent probe in bioimaging applications.

properties

IUPAC Name

5-(2-methylphenyl)-2-[[4-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8/c1-11-4-2-3-5-14(11)16-19-23-24(20-16)10-12-6-8-13(9-7-12)15-17-21-22-18-15/h2-9H,10H2,1H3,(H,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGKLJYVGROISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=C(C=C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

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